molecular formula C22H19N3O7 B3909987 (E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate

(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate

Cat. No.: B3909987
M. Wt: 437.4 g/mol
InChI Key: VVMISSILMCSMJP-HIXSDJFHSA-N
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Description

(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate typically involves a multi-step process. One common method includes the condensation reaction between 4-nitrobenzaldehyde and 4-pyridinecarboxaldehyde with 3,4,5-trimethoxybenzoic acid in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and may be carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of (E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bromomethyl methyl ether: Used in organic synthesis with similar functional groups.

    Steviol glycoside: Contains aromatic rings and functional groups, used as sweeteners.

Uniqueness

(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(E)-[(4-nitrophenyl)-pyridin-4-ylmethylidene]amino] 3,4,5-trimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O7/c1-29-18-12-16(13-19(30-2)21(18)31-3)22(26)32-24-20(15-8-10-23-11-9-15)14-4-6-17(7-5-14)25(27)28/h4-13H,1-3H3/b24-20+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMISSILMCSMJP-HIXSDJFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)O/N=C(\C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate
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(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate
Reactant of Route 3
(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate
Reactant of Route 4
(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate
Reactant of Route 5
(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate
Reactant of Route 6
(E)-[(4-Nitrophenyl)(pyridin-4-YL)methylidene]amino 3,4,5-trimethoxybenzoate

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